molecular formula C11H11NO2 B2670883 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one CAS No. 123990-77-2

6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one

Cat. No.: B2670883
CAS No.: 123990-77-2
M. Wt: 189.214
InChI Key: QCBROBWIZQNGBZ-UHFFFAOYSA-N
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Description

6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one (CAS: 123990-77-2) is a heterocyclic compound with the molecular formula C₁₁H₁₁NO₂ and a molar mass of 189.21 g/mol. Its structure features a quinolin-2-one core substituted with a methoxy group at position 6 and a methyl group at position 3 (Figure 1). Key physicochemical properties include a predicted density of 1.153 g/cm³, boiling point of 391.6°C, and pKa of 11.14, indicative of weak basicity .

Properties

IUPAC Name

6-methoxy-3-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-8-6-9(14-2)3-4-10(8)12-11(7)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBROBWIZQNGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methoxyanthranilic acid with acetic anhydride, followed by cyclization under acidic conditions to form the quinolinone core . Another approach includes the use of 6-methoxy-2-nitrobenzaldehyde, which undergoes reduction and subsequent cyclization to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolinones, dihydroquinolines, and other functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one exhibit notable anticancer properties. For instance, certain analogs have shown high potency against various cancer cell lines, including HL-60 and COLO 205, with IC50 values below 1 μM. Mechanistic studies indicate that these compounds induce apoptosis by disrupting microtubule assembly and activating apoptotic pathways through intrinsic and extrinsic signaling mechanisms .

Antiviral Properties
Studies have also indicated that some derivatives of this compound can inhibit the replication of viruses such as Hepatitis B Virus. In vitro experiments have shown that certain quinoline derivatives can significantly reduce viral load at concentrations as low as 10 µM, suggesting their potential utility in antiviral drug development .

Biochemical Probes

Targeted Protein Degradation
this compound has been utilized as a scaffold for developing targeted protein degradation technologies. The compound's electrophilic nature allows it to form covalent bonds with specific amino acids in target proteins, facilitating their degradation via the ubiquitin-proteasome system. This approach has been highlighted in studies focusing on E3 ligase discovery .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound and its derivatives is crucial for optimizing their biological activity. SAR studies have revealed that modifications to the molecular structure can enhance efficacy against cancer cells or improve selectivity towards viral targets. For example, substituents on the quinoline ring can significantly affect the compound's interaction with biological targets, leading to variations in potency and selectivity .

Data Table: Biological Activities of this compound Derivatives

Compound NameActivity TypeTarget Cell LineIC50 (µM)Mechanism of Action
Compound AAnticancerCOLO 205<1Disruption of microtubule assembly
Compound BAntiviralHepatitis B Virus10Inhibition of viral replication
Compound CProtein degradationVariousN/ACovalent bond formation with target proteins

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of several quinoline derivatives, compound 11e was identified as particularly effective against COLO 205 cells. The study utilized flow cytometry and Western blotting to confirm that compound 11e induced G2/M cell cycle arrest and apoptosis through activation of caspase pathways .

Case Study 2: Antiviral Activity Against Hepatitis B Virus
A series of experiments were conducted to assess the antiviral activity of various quinoline derivatives against Hepatitis B Virus. The results indicated that certain modifications to the base structure enhanced antiviral potency significantly, confirming the potential for these compounds as therapeutic agents against viral infections .

Mechanism of Action

The mechanism of action of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes such as cell signaling and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The quinolin-2-one scaffold is a versatile pharmacophore, and modifications at positions 3, 6, and 7 significantly alter biological activity, solubility, and reactivity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one with Analogs

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
This compound 6-OCH₃, 3-CH₃ C₁₁H₁₁NO₂ 189.21 Weak base (pKa 11.14), potential CNS ligand
6-Hydroxy-1,2-dihydroquinolin-2-one 6-OH, no methyl C₉H₇NO₂ 161.16 Higher polarity due to -OH; used in synthetic intermediates
6-Amino-3-methyl-1,2-dihydroquinolin-2-one 6-NH₂, 3-CH₃ C₁₀H₁₀N₂O 174.20 Enhanced solubility in acidic media; explored in drug discovery
3-{[4-(5-Methoxy-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]methyl}-1,2-dihydroquinolin-2-one (D2AAK1) 3-substituted with indole-piperidine C₂₃H₂₂N₄O₂ 386.45 Dopamine D2 receptor ligand; antipsychotic activity in behavioral models
6,7-Dimethoxy-3-{[(4-methylphenyl)amino]-methyl}-1,2-dihydroquinolin-2-one 6,7-OCH₃, 3-(Ar-NH-CH₂) C₂₀H₂₁N₃O₃ 351.40 Multi-target ligand; high affinity for serotonin receptors

Key Findings

Substituent Effects on Bioactivity: The methoxy group at position 6 in the target compound likely enhances lipophilicity compared to the hydroxyl analog (C LogP ~2.5 vs. ~1.8), favoring blood-brain barrier penetration . Amino substituents (e.g., 6-NH₂ in ) increase water solubility but reduce metabolic stability due to susceptibility to oxidation.

Synthetic Accessibility: Phosphorus oxychloride (POCl₃) is commonly used for chlorination of quinolinones, but yields vary with substituents. For example, 4-hydroxy-8-methyl-1,2-dihydroquinolin-2-one yields only 2% dichlorinated product under POCl₃, whereas phosphorus pentachloride (PCl₅) improves yields .

Therapeutic Potential: D2AAK1, a 3-substituted analog, demonstrates nanomolar affinity for dopamine D2 receptors (Ki = 12 nM) and reduces anxiety in rodent models . This suggests that 6-methoxy-3-methyl derivatives could be optimized for CNS-targeted activity. 6,7-Dimethoxy analogs (e.g., ) show serotonin receptor modulation, highlighting the scaffold’s versatility for multi-target drug design.

Notes

Structural Insights :

  • The methyl group at position 3 in the target compound may sterically hinder interactions with flat binding pockets, unlike unsubstituted or smaller substituents (e.g., H or NH₂) .
  • Methoxy groups at positions 6 and 7 (as in ) can engage in hydrogen bonding with polar residues in receptor sites.

Limitations in Evidence: Direct pharmacological data for this compound are absent in the provided sources. Extrapolations are based on structural analogs. Synthetic challenges, such as regioselective functionalization of the quinolinone core, require further optimization .

Future Directions :

  • Molecular docking studies could predict the target compound’s affinity for dopamine or serotonin receptors.
  • Derivatization at position 2 (e.g., introducing sulfonyl or carboxamide groups) may enhance metabolic stability .

Biological Activity

6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. Its unique structure, characterized by a methoxy group at the 6th position and a methyl group at the 3rd position, contributes to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes such as DNA synthesis and cell signaling.
  • Receptor Modulation : It can interact with receptors that regulate oxidative stress, apoptosis, and inflammation pathways, leading to its observed pharmacological effects.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Studies indicate that it can effectively inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, including:

  • Colorectal Cancer : Significant cytotoxic effects were observed against human epithelial colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines.
  • Breast Cancer : The compound exhibited potent activity against breast cancer (MCF-7) cell lines .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Study : A study by Sweidan and Sabbah evaluated a series of quinoline derivatives for their anticancer activity. Among these derivatives, this compound demonstrated significant toxicity against colorectal cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Evaluation : In a comparative study of quinoline derivatives, this compound was found to possess superior antimicrobial activity compared to simpler analogs. The study emphasized its effectiveness against multi-drug resistant strains.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighHighEnzyme inhibition, receptor modulation
6-MethoxyquinolineModerateModeratePrimarily enzyme inhibition
QuinolineLowLowLimited interaction with biological targets

Q & A

Q. How are computational methods integrated into experimental workflows for dihydroquinolinone research?

  • Methodological Answer : Combine molecular dynamics (MD) simulations to predict crystal packing with experimental XRD data. For SAR, use docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to guide derivative design .

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